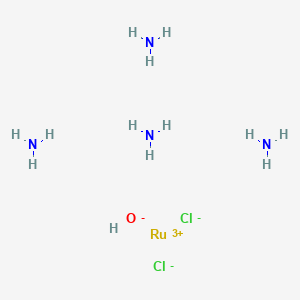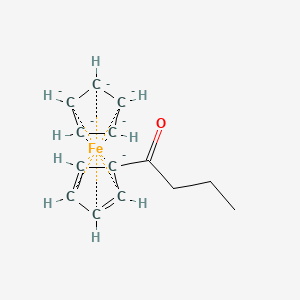
2-Bromo-2'-iodo-N-methyldiethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of both bromine and iodine atoms attached to the amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride typically involves the halogenation of N-methyldiethylamine. The process begins with the preparation of N-methyldiethylamine, which is then subjected to bromination and iodination reactions. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated amines and their biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their structure and function. This interaction can affect molecular pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-methylaniline hydrochloride
- 2-Bromo-2-methylpropanamide
- 2-Bromo-N,N-diethylethylamine hydrobromide
Comparison
Compared to similar compounds, 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and potential applications in various fields. The combination of bromine and iodine provides distinct chemical properties that can be leveraged in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
54955-02-1 |
|---|---|
Formule moléculaire |
C5H12BrClIN |
Poids moléculaire |
328.42 g/mol |
Nom IUPAC |
2-bromoethyl-(2-iodoethyl)-methylazanium;chloride |
InChI |
InChI=1S/C5H11BrIN.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
Clé InChI |
IWZRLWNTUPNIHQ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CCBr)CCI.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



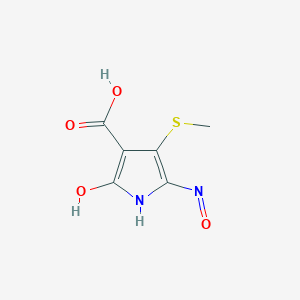
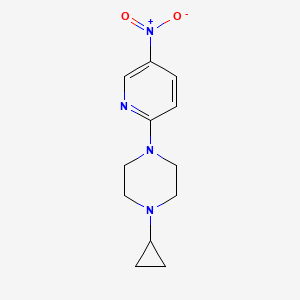
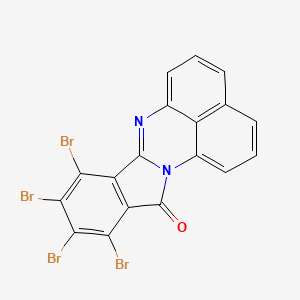
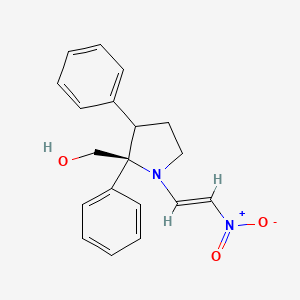
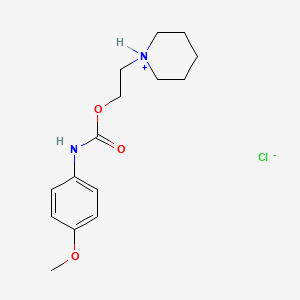
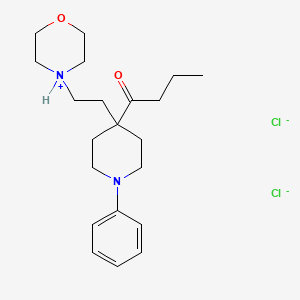
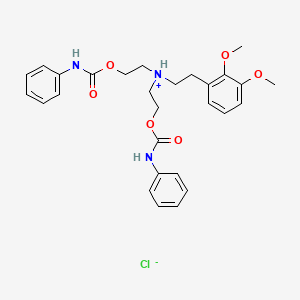

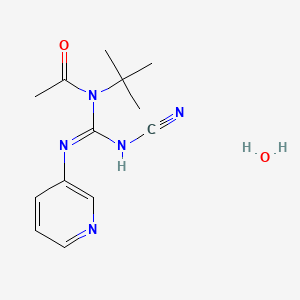

![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
